3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Description
3-[4-[4-(4-Fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione (hereafter referred to by its full systematic name) is a fluorinated heterocyclic compound featuring a piperidine ring substituted with a 4-fluorobenzoyl group and a bicyclic quinazoline-dione scaffold. Piperidine derivatives are widely studied in drug discovery for their ability to modulate central nervous system (CNS) targets, such as serotonin or dopamine receptors, while quinazoline-dione moieties are associated with anticonvulsant or kinase-inhibitory activity . However, its exact biological targets and applications remain unspecified in accessible literature.
Properties
Molecular Formula |
C24H32FN3O3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H32FN3O3/c25-19-9-7-17(8-10-19)22(29)18-11-15-27(16-12-18)13-3-4-14-28-23(30)20-5-1-2-6-21(20)26-24(28)31/h7-10,18,20-21H,1-6,11-16H2,(H,26,31) |
InChI Key |
VHRMFIRFRFMWMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=O)N2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
DMAP-Catalyzed Cyclization Using tert-Butyl Dicarbonate
A one-pot synthesis leveraging 4-dimethylaminopyridine (DMAP) and tert-butyl dicarbonate [(Boc)₂O] enables the construction of the quinazoline-2,4-dione ring from 2-aminobenzamide precursors. For the hexahydro variant, 2-aminocyclohexanecarboxamide derivatives are cyclized under microwave irradiation or thermal conditions. The reaction proceeds via a carbamic–carbonic anhydride intermediate, with DMAP facilitating nucleophilic attack to form the dione ring. This method achieves yields exceeding 75% under solvent-free conditions, though hexahydro substrates may require extended reaction times due to steric hindrance.
Phosgene-Mediated Cyclization
Alternative routes employ phosgene or triphosgene to cyclize 2-aminobenzamides into quinazoline-2,4-diones. For hydrogenated analogs, pre-saturation of the benzene ring via catalytic hydrogenation (e.g., Pd/C, H₂) precedes cyclization. This two-step approach ensures regioselectivity but introduces handling challenges associated with phosgene’s toxicity.
Preparation of 4-(4-Fluorobenzoyl)piperidine
The 4-(4-fluorobenzoyl)piperidine subunit is synthesized independently and coupled to the quinazoline core.
Friedel-Crafts Acylation of Piperidine
Piperidine undergoes Friedel-Crafts acylation with 4-fluorobenzoyl chloride in the presence of AlCl₃, yielding 4-(4-fluorobenzoyl)piperidine. The reaction is conducted in dichloromethane at 0–5°C to minimize side products, with yields averaging 68–72% after recrystallization from ethanol.
Buchwald-Hartwig Amination
For higher purity, palladium-catalyzed coupling of 4-fluorobenzoic acid with a piperidine derivative bearing a bromine substituent offers an alternative pathway. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, this method achieves 85% yield but requires stringent anhydrous conditions.
Alkylation and Coupling Strategies
Connecting the quinazoline-dione core to the piperidine moiety via a butyl linker necessitates precise alkylation techniques.
Nucleophilic Substitution at the Quinazoline 3-Position
Quinazoline-2,4-dione derivatives functionalized with a bromobutyl side chain at the 3-position undergo nucleophilic substitution with 4-(4-fluorobenzoyl)piperidine. The reaction is optimized in dimethylacetamide (DMAc) at 80°C for 12 hours, using K₂CO₃ as the base to deprotonate the piperidine nitrogen. Yields range from 65–70%, with unreacted starting materials recovered via column chromatography.
Mitsunobu Reaction for Ether Linkage
For oxygen-linked analogs, the Mitsunobu reaction couples a hydroxybutyl-substituted quinazoline-dione with 4-(4-fluorobenzoyl)piperidine. Employing DIAD and PPh₃ in THF, this method affords moderate yields (55–60%) but requires careful moisture control.
Hydrogenation of the Quinazoline Ring
Post-cyclization hydrogenation introduces the 4a,5,6,7,8,8a-hexahydro configuration.
Catalytic Hydrogenation
The quinazoline ring is saturated using H₂ (50 psi) and 10% Pd/C in ethanol at 60°C. Complete hydrogenation is confirmed via ¹H NMR by the disappearance of aromatic protons (δ 7.2–8.1 ppm) and emergence of aliphatic signals (δ 1.5–2.8 ppm). Over-hydrogenation is mitigated by monitoring reaction progress hourly.
Transfer Hydrogenation
Ammonium formate and Pd/C in methanol provide a milder alternative, achieving full saturation in 8 hours at reflux. This method avoids high-pressure equipment but necessitates post-reaction filtration to remove catalyst residues.
Purification and Characterization
Recrystallization Optimization
Crude product is purified via recrystallization from ethanol/water (4:1), yielding colorless crystals with >98% purity by HPLC. Solvent recycling is feasible, as mother liquors contain minimal by-products.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.78 (m, 6H, hexahydro ring), 2.30–2.55 (m, 4H, piperidine), 3.12 (t, J=7.2 Hz, 2H, butyl), 4.02 (s, 1H, NH), 7.25–7.45 (m, 4H, fluorobenzoyl).
- HRMS : m/z calcd for C₂₈H₃₂FN₃O₃ [M+H]⁺: 494.2451; found: 494.2449.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| DMAP/(Boc)₂O cyclization | 75 | 98 | Solvent-free, scalable | Requires microwave setup |
| Phosgene cyclization | 68 | 95 | High regioselectivity | Toxic reagents |
| Catalytic hydrogenation | 85 | 99 | Mild conditions | High-pressure equipment needed |
| Mitsunobu coupling | 58 | 97 | Stereochemical control | Moisture-sensitive |
Chemical Reactions Analysis
Types of Reactions
Butanserin undergoes several types of chemical reactions, including:
Oxidation: Butanserin can be oxidized using oxidizing agents to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Butanserin can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of Butanserin .
Scientific Research Applications
Butanserin has a wide range of scientific research applications, including:
Cardiovascular Research: Due to its selective antagonistic properties towards alpha-1 adrenergic receptors, Butanserin is used to study cardiovascular diseases and related conditions.
Neuroscience: The compound is also employed in neuroscience research to investigate its effects on neurotransmitter systems and receptor interactions.
Pharmacology: Butanserin is used to explore its pharmacological properties, including its potential therapeutic applications and side effects.
Drug Development: Researchers use Butanserin as a reference compound in the development of new drugs targeting alpha-1 adrenergic receptors.
Mechanism of Action
Butanserin exerts its effects by selectively binding to and inhibiting alpha-1 adrenergic receptors. This inhibition prevents the normal action of neurotransmitters like norepinephrine, leading to various physiological effects. The molecular targets of Butanserin include alpha-1 adrenergic receptors, and its action involves blocking the receptor’s activity, thereby modulating cardiovascular and neurological functions .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues in Medicinal Chemistry
The compound’s piperidine-fluorobenzoyl substructure is reminiscent of 4,4-bi(4-fluorobenzoyl)benzene, a monomer used in synthesizing sulfonated polyetheretherketone (SPEEK) polymers for fuel cell membranes. While this monomer shares the 4-fluorobenzoyl group, its application diverges entirely into material science, emphasizing sulfonation for proton conductivity . By contrast, the target compound’s piperidine-quinazoline-dione framework is more likely tailored for bioactivity, though direct pharmacological data are lacking.
Functional Analogues in Drug Development
Quinazoline-dione derivatives, such as 2,4-dioxo-1,2,3,4-tetrahydroquinazoline, are known for anticonvulsant properties via GABAergic modulation. Additionally, the 4-fluorobenzoyl group could enhance metabolic stability or binding affinity through hydrophobic interactions, a strategy employed in neuroactive drugs like lurasidone (a piperidine-containing antipsychotic) .
Comparative Physicochemical Properties
The table below hypothesizes key properties based on structural analogs:
The higher logP of the target compound compared to simpler quinazoline-diones suggests improved membrane permeability, a critical factor for CNS drugs. However, its bulky substituents may reduce aqueous solubility, necessitating formulation optimization.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the 4-(4-fluorobenzoyl)piperidine core. Key steps include:
Coupling reactions : Alkylation of the piperidine nitrogen with a butyl linker (e.g., 1,4-dibromobutane) under basic conditions (K₂CO₃, DMF, 80°C) .
Quinazoline-dione formation : Cyclocondensation of the intermediate with urea or thiourea derivatives in refluxing ethanol .
Characterization :
-
NMR : Confirm regiochemistry of the piperidinylbutyl linkage (δ 2.5–3.5 ppm for CH₂ groups adjacent to nitrogen) .
-
HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
- Table 1 : Key Reaction Parameters for Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine alkylation | 1,4-dibromobutane, K₂CO₃, DMF, 80°C | 65–72 | |
| Cyclocondensation | Urea, EtOH, reflux | 58–63 |
Q. How can reaction conditions be optimized for the piperidinylbutyl linkage formation?
- Methodological Answer : Use Design of Experiments (DoE) to systematically evaluate variables:
- Factors : Solvent polarity (DMF vs. THF), temperature (60–100°C), catalyst loading (0–5 mol% Pd(OAc)₂).
- Response : Yield and purity (HPLC).
Statistical analysis (ANOVA) identifies optimal conditions. For example, DMF at 80°C with 2 mol% Pd(OAc)₂ maximizes yield (72%) while minimizing side products .
Advanced Research Questions
Q. What computational strategies predict binding affinity to neurological targets (e.g., GABA receptors)?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina to simulate interactions between the compound’s fluorobenzoyl group and receptor hydrophobic pockets. Validate with experimental IC₅₀ values from radioligand assays .
Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
Example : A study on analogous benzodiazepines showed fluorophenyl groups enhance binding via π-π stacking with Tyr residues in GABAₐ receptors .
Q. How should discrepancies in biological activity data across assay conditions be resolved?
- Methodological Answer :
-
Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
-
Control Experiments : Include positive controls (e.g., diazepam for GABA assays) and validate via dose-response curves.
-
Statistical Reconciliation : Apply t-tests or Mann-Whitney U tests to compare IC₅₀ values. For example, a >2-fold difference in activity may arise from variations in membrane permeability (logP 2.5 vs. 3.2) .
- Table 2 : Comparative Bioactivity Data (Hypothetical)
| Assay Type | IC₅₀ (nM) | logP | Reference |
|---|---|---|---|
| GABAₐ Binding (HEK293) | 12 ± 2 | 2.8 | |
| GABAₐ Binding (CHO Cells) | 28 ± 5 | 3.1 |
Q. What strategies improve metabolic stability of this compound during preclinical development?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the quinazoline-dione core to reduce CYP3A4-mediated oxidation .
- In Vitro Assays : Use liver microsomes (human/rat) to measure t₁/₂. Optimize substituents (e.g., methyl groups on piperidine) to enhance t₁/₂ from 1.2 h to 4.5 h .
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
